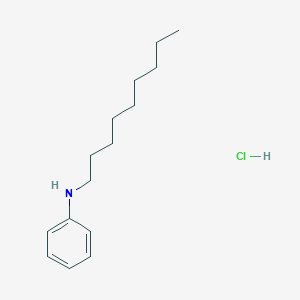
N-nonylaniline;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-nonylaniline;hydrochloride: is an organic compound with the molecular formula C15H26ClN . It is a derivative of aniline, where the hydrogen atom of the amino group is replaced by a nonyl group, and it forms a hydrochloride salt. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-nonylaniline;hydrochloride typically involves the alkylation of aniline with nonyl halides under basic conditions. The reaction can be represented as follows:
C6H5NH2+C9H19Br→C6H5NHC9H19+HBr
The resulting N-nonylaniline is then treated with hydrochloric acid to form the hydrochloride salt:
C6H5NHC9H19+HCl→C6H5NHC9H19HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-nonylaniline;hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-nonylaniline;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-nonylaniline;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The nonyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins and membranes. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-methylaniline
- N-ethylaniline
- N-propylaniline
Comparison
N-nonylaniline;hydrochloride is unique due to its longer nonyl chain, which imparts distinct physicochemical properties compared to its shorter-chain analogs. This longer chain enhances its lipophilicity and potential interactions with hydrophobic targets, making it a valuable compound in various applications.
Properties
CAS No. |
126541-76-2 |
|---|---|
Molecular Formula |
C15H26ClN |
Molecular Weight |
255.82 g/mol |
IUPAC Name |
N-nonylaniline;hydrochloride |
InChI |
InChI=1S/C15H25N.ClH/c1-2-3-4-5-6-7-11-14-16-15-12-9-8-10-13-15;/h8-10,12-13,16H,2-7,11,14H2,1H3;1H |
InChI Key |
ZBTUYVXANYXVKP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCNC1=CC=CC=C1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


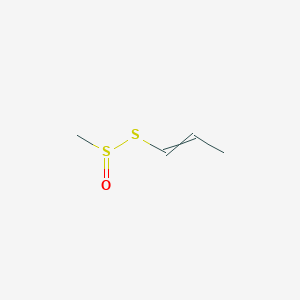
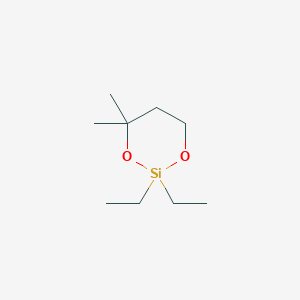
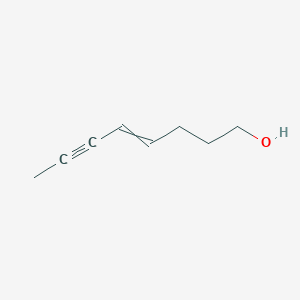
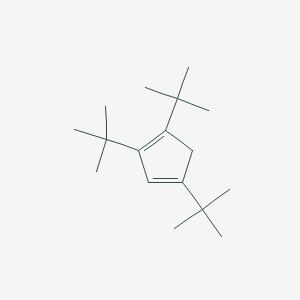
![(2R,3S,5R)-5-[6-amino-3-(dimethylamino)-4H-purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B14295375.png)
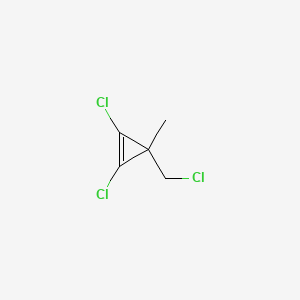

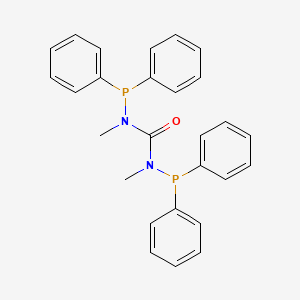
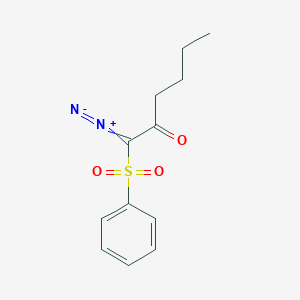
![Pyrrolidine, 1-[(2E)-3-(2-furanyl)-1-oxo-2-propenyl]-](/img/structure/B14295401.png)
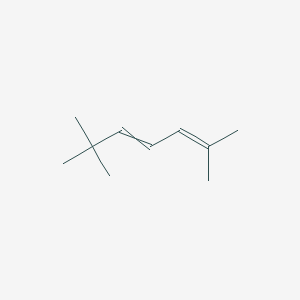
![2-Methyl-1-[(propan-2-yl)(triethylsilyl)phosphanyl]propan-1-one](/img/structure/B14295410.png)
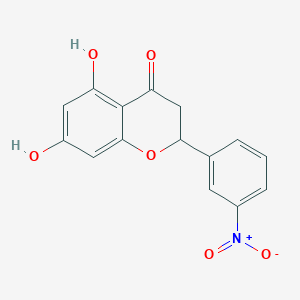
![Propanoic acid, 3-[bis(carboxymethyl)amino]-2-hydroxy-](/img/structure/B14295431.png)
